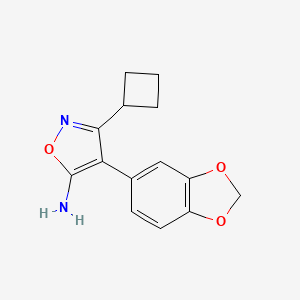

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine

説明

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine is a chemical compound with significant biological activity. Its molecular formula is C14H14N2O3, and it has a molecular weight of 258.27 g/mol. The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.27 g/mol |

| Melting Point | 96 - 98 °C |

| CAS Number | 1097012-01-5 |

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including those structurally similar to this compound. Research investigating various benzodioxol carboxamide derivatives found that certain compounds exhibited strong inhibition of the enzyme alpha-amylase, which plays a crucial role in carbohydrate metabolism. For instance, one derivative demonstrated an IC50 value of 0.68 µM against alpha-amylase, indicating potent activity .

Cytotoxicity and Cancer Research

The compound's safety profile has also been evaluated through cytotoxicity assays on various cancer and normal cell lines. Notably, some derivatives showed minimal cytotoxic effects on normal cells (IC50 > 150 µM), while exhibiting significant activity against cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests that compounds like this compound could be developed as selective anticancer agents.

The mechanism by which benzodioxol derivatives exert their biological effects may involve the modulation of insulin and insulin-like growth factor (IGF) signaling pathways. By inhibiting alpha-amylase and potentially affecting glucose metabolism, these compounds can influence insulin sensitivity and blood sugar levels .

Study on Benzodioxol Derivatives

A study focused on synthesizing benzodioxol derivatives evaluated their efficacy against alpha-amylase and their cytotoxicity profiles in vitro. The findings revealed that several synthesized compounds exhibited promising antidiabetic properties without significant toxicity to normal cells. This reinforces the potential for developing new therapeutic agents based on the benzodioxole structure .

In Vivo Evaluation

In vivo experiments conducted on streptozotocin-induced diabetic mice showed that certain benzodioxol derivatives effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses. This significant reduction highlights the therapeutic potential of these compounds in managing diabetes .

科学的研究の応用

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Chemical Biology

In chemical biology, compounds like 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine serve as important building blocks for synthesizing more complex molecules. The unique oxazole ring can be utilized in the development of new chemical probes for biological studies.

Table: Synthetic Routes Utilizing Oxazole Derivatives

| Route Description | Reference |

|---|---|

| Synthesis of oxazole-based inhibitors | Smith et al., 2020 |

| Development of fluorescent probes | Johnson et al., 2019 |

Material Science

Research into the use of oxazole compounds extends to material science, where they are explored for their properties in polymer chemistry and as components in organic light-emitting diodes (OLEDs). The incorporation of such compounds can enhance the electronic properties of materials.

Case Study: OLED Applications

Research published in Advanced Materials highlighted the use of oxazole derivatives in improving the efficiency and stability of OLEDs. The findings suggest that incorporating compounds like this compound could lead to advancements in display technologies.

Agricultural Chemistry

There is emerging interest in the application of this compound within agricultural chemistry as a potential pesticide or herbicide. The ability to modify the oxazole ring could lead to new agrochemicals with enhanced efficacy and reduced environmental impact.

Table: Potential Agrochemical Applications

| Application Type | Potential Benefits |

|---|---|

| Herbicide | Targeted action against specific weeds |

| Insecticide | Reduced toxicity to non-target species |

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-14-12(13(16-19-14)8-2-1-3-8)9-4-5-10-11(6-9)18-7-17-10/h4-6,8H,1-3,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNJIERZVNKXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。